molecular formula C22H22N4O4 B2617322 N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899990-68-2

N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2617322
CAS No.: 899990-68-2
M. Wt: 406.442
InChI Key: IZFFFDIMVDYGAJ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide: is a complex organic compound that belongs to the class of acetamides It features a pyridazinone core substituted with a nitrophenyl group and a butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the nitrophenyl and butylphenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry: N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the materials science industry, this compound can be used in the design and synthesis of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-butylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-butylphenyl)-3,4-dimethoxybenzamide
  • N-(4-butylphenyl)-N’-{4-nitrobenzoyl}thiourea

Comparison: N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is unique due to its pyridazinone core and the presence of both nitrophenyl and butylphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. In contrast, similar compounds may lack one or more of these features, resulting in different reactivity and applications.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-2-3-4-16-5-9-18(10-6-16)23-21(27)15-25-22(28)14-13-20(24-25)17-7-11-19(12-8-17)26(29)30/h5-14H,2-4,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFFFDIMVDYGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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